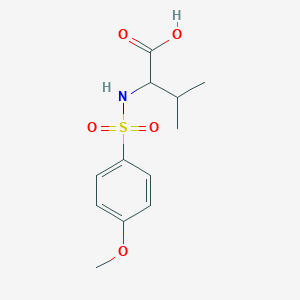
2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid” is a complex organic molecule. It contains a methoxy group (-OCH3), a benzenesulfonyl group (a benzene ring attached to a sulfonyl group -SO2-), an amino group (-NH2), and a carboxylic acid group (-COOH). The exact structure and properties would depend on the arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylic acid groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Compounds similar to "2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid" have been used as catalysts in chemical reactions. For instance, sulfonated Schiff base copper(II) complexes have demonstrated efficiency as selective catalysts in the oxidation of alcohols, showcasing their potential in facilitating various organic transformations (Hazra et al., 2015). This implies that the subject compound could be investigated for similar catalytic applications.
Polymerization Processes
Aryl sulfonate phosphine catalysts, related in structure to the mentioned compound, have been utilized in the copolymerization of acrylates with ethene, highlighting their role in the production of polymers with specific properties (Skupov et al., 2007). Such catalysts contribute to advancements in materials science, particularly in the development of new polymer materials.
Photodynamic Therapy and Cancer Research
Compounds incorporating benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, making them potential candidates for photodynamic therapy in cancer treatment. One study highlights the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, indicating high singlet oxygen quantum yields suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020). This suggests that "this compound" might find applications in the development of therapeutic agents or in research focused on understanding cancer cell dynamics.
Environmental and Green Chemistry
The development of eco-friendly methodologies for chemical synthesis is a crucial area of research. Aromatic esters, including those derived from benzenesulfonylamino compounds, have been synthesized through green chemistry approaches, indicating the potential of these compounds in reducing the environmental impact of chemical manufacturing (Villa et al., 2005). This highlights the role of "this compound" in fostering sustainable chemical processes.
Drug Discovery and Development
The design and synthesis of novel compounds for pharmaceutical applications often involve benzenesulfonylamino derivatives. These compounds have been explored for their antimicrobial and antitumor activities, serving as key intermediates in the development of new therapeutic agents (Patel & Agravat, 2009). Research into "this compound" could similarly contribute to identifying new drug candidates or elucidating biological pathways relevant to disease.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .
Mode of Action
The compound interacts with its target, MMP-12, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from breaking down extracellular matrix components. This results in a decrease in tissue damage and inflammation associated with diseases such as Asthma and Lung cancer .
Biochemical Pathways
The inhibition of MMP-12 affects several biochemical pathways. Primarily, it impacts the degradation of extracellular matrix components, a key process in tissue remodeling and repair. By inhibiting MMP-12, the compound can reduce tissue damage and inflammation, thereby alleviating symptoms of diseases such as Asthma and Lung cancer .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of tissue damage and inflammation. By inhibiting MMP-12, the compound prevents the degradation of extracellular matrix components, reducing tissue damage. This can alleviate symptoms of diseases such as Asthma and Lung cancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMULOKFLYVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)

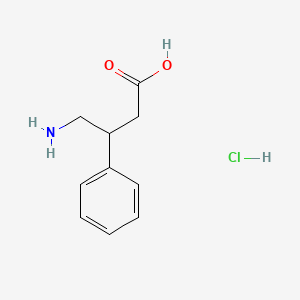
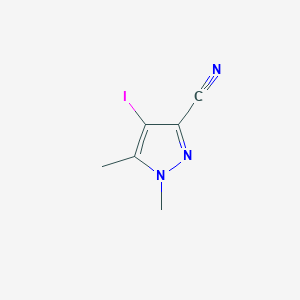
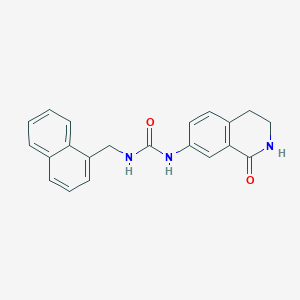
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)
![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)
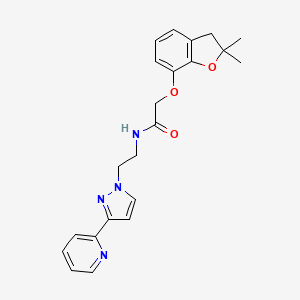

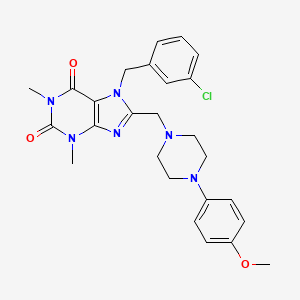
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)

